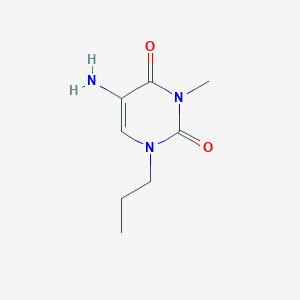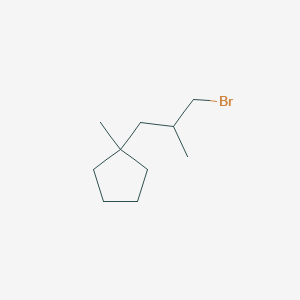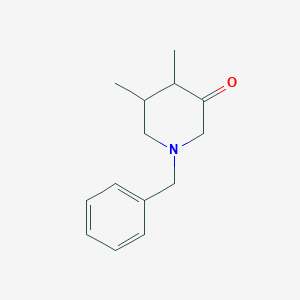![molecular formula C6H4ClN3O4S2 B13167815 3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13167815.png)
3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid is a heterocyclic compound that contains a triazole and thiazole ring fused together
Métodos De Preparación
The synthesis of 3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate electrophile.
Formation of the Thiazole Ring: The thiazole ring is formed by reacting the triazole intermediate with thiourea or similar sulfur-containing reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to ensure selective and efficient transformations.
Aplicaciones Científicas De Investigación
3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antifungal and antibacterial agent due to its ability to disrupt microbial cell membranes.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties, owing to its unique structural features.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the growth of fungi by disrupting the integrity of fungal cell membranes . The compound may also interact with enzymes involved in metabolic pathways, leading to the inhibition of their activity and subsequent biological effects.
Comparación Con Compuestos Similares
3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid can be compared with other similar compounds, such as:
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, but may differ in their specific substituents and resulting properties.
Thiazole Derivatives: Compounds containing the thiazole ring also show comparable chemical reactivity and applications, but their overall activity can vary based on the presence of additional functional groups.
Chlorosulfonyl Compounds: These compounds have the chlorosulfonyl group, which imparts unique reactivity and potential for further chemical modifications.
The uniqueness of this compound lies in its combined structural features, which enable a wide range of applications and reactivity patterns.
Propiedades
Fórmula molecular |
C6H4ClN3O4S2 |
|---|---|
Peso molecular |
281.7 g/mol |
Nombre IUPAC |
3-chlorosulfonyl-5-methyl-[1,3]thiazolo[2,3-c][1,2,4]triazole-6-carboxylic acid |
InChI |
InChI=1S/C6H4ClN3O4S2/c1-2-3(4(11)12)15-5-8-9-6(10(2)5)16(7,13)14/h1H3,(H,11,12) |
Clave InChI |
VKHRSQMADPPWLB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=NN=C(N12)S(=O)(=O)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-methyl-1-[2-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13167763.png)
![1-[5-(Aminomethyl)oxolan-2-yl]ethan-1-one](/img/structure/B13167770.png)


![tert-Butyl 4-{3-cyano-4-[(2-methoxyethyl)amino]phenyl}-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13167786.png)


![tert-butyl N-[1-(3-amino-2-methylpropanoyl)piperidin-4-yl]carbamate](/img/structure/B13167797.png)

